Regulatory Acceptance Limit: 3-Hydroxyimino Ropinirole (Impurity H) vs. Other EP-Specified Impurities
According to the British Pharmacopoeia 2025 (Ph. Eur. monograph 2604), the acceptance criterion for 3-Hydroxyimino Ropinirole (Impurity H) in ropinirole hydrochloride drug substance is a maximum of 0.15% [1]. This limit is identical to those set for other specified impurities A, D, E, and G, but is distinct from the limit for unspecified impurities (≤0.10%) and the total impurity limit (≤0.5%) [1]. This quantitative specification directly informs procurement needs for reference standards: analysts must obtain a certified reference material of 3-Hydroxyimino Ropinirole to accurately quantify this impurity at the 0.15% threshold, as use of a non-specific standard would not meet regulatory identification requirements [1].
| Evidence Dimension | Pharmacopeial Impurity Limit (% w/w) |
|---|---|
| Target Compound Data | ≤0.15% |
| Comparator Or Baseline | Unspecified impurities: ≤0.10%; Total impurities: ≤0.5% |
| Quantified Difference | Specified impurity limit is 0.05 percentage points higher than unspecified impurity limit |
| Conditions | Ropinirole hydrochloride drug substance per Ph. Eur. monograph 2604 / BP 2025 |
Why This Matters
Procurement of a certified 3-Hydroxyimino Ropinirole reference standard is mandatory for demonstrating compliance with the 0.15% specification limit in regulatory submissions.
- [1] British Pharmacopoeia Commission. (2025). Ropinirole Hydrochloride Monograph (Ph. Eur. monograph 2604). Retrieved from https://nhathuocngocanh.com/bp/ropinirole-hydrochloride/ View Source
